molecular formula C16H15BrN2OS2 B2741759 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 851800-81-2

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2741759
CAS No.: 851800-81-2
M. Wt: 395.33
InChI Key: YVEJXGSMXXAXTP-UHFFFAOYSA-N
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Description

The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a structurally complex imidazole derivative characterized by:

  • A 4,5-dihydroimidazole core (a partially saturated imidazole ring).
  • A 4-bromobenzylthio substituent at position 2, introducing a sulfur-linked brominated aromatic group.
  • A thiophen-2-yl ethanone moiety at position 1, combining a heteroaromatic thiophene ring with a ketone functional group.

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS2/c17-13-5-3-12(4-6-13)11-22-16-18-7-8-19(16)15(20)10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJXGSMXXAXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrN2OSC_{15}H_{16}BrN_2OS, with a molecular weight of approximately 373.27 g/mol. The structure includes an imidazole ring, a thiophenyl group, and a bromobenzylthio moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring facilitates interactions with enzymes and receptors, potentially leading to inhibition or modulation of biochemical pathways. The bromobenzylthio group enhances the compound's hydrophobic character, which may improve its membrane permeability and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. A comparative analysis of various derivatives in relation to their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli has shown promising results.

Compound NameStructure FeaturesAntimicrobial Activity
1-(4-Bromobenzyl)-1H-imidazoleImidazole ring with bromobenzyl groupModerate
2-(Phenethylthio)-4-methylimidazoleThioether group and methyl substitutionHigh
This compoundComplex structure with multiple functionalitiesPromising

Anticancer Activity

Research into the anticancer potential of imidazole derivatives has revealed that compounds similar to This compound can induce apoptosis in cancer cells. A study reported that certain imidazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism. In vitro assays demonstrated that certain derivatives achieved IC50 values in the low micromolar range, indicating potent inhibitory activity.

Case Studies

Several case studies have highlighted the biological activities associated with similar imidazole derivatives:

  • Antimicrobial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli. Among these, compounds with structural similarities to This compound showed significant inhibition zones during testing .
  • Cytotoxicity Assessment : A study on pyrido[1,2-a]benzimidazoles indicated moderate cytotoxic activity against leukemia cell lines . This suggests that modifications in the imidazole structure can lead to enhanced anticancer properties.
  • Enzyme Inhibition : Research on benzimidazole derivatives revealed IC50 values ranging from 6.33 µM to 33.8 µM for β-glucuronidase inhibition . Such findings underscore the potential for developing enzyme inhibitors based on the imidazole scaffold.

Comparison with Similar Compounds

Structural Analog 1: 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole ()

Feature Target Compound Analog 1
Core Structure 4,5-Dihydroimidazole 4,5-Dihydroimidazole
Position 2 Substituent 4-Bromobenzylthio (S-linked 4-bromobenzyl) Benzyl (CH₂-linked phenyl)
Position 1 Substituent Thiophen-2-yl ethanone (ketone + thiophene) Thien-2-yl (thiophene only)
Key Functional Groups Bromine (electron-withdrawing), thioether, ketone No halogen, ether absent, ketone absent
Molecular Weight ~408 g/mol (calculated) Not explicitly reported; estimated ~280–300 g/mol

Implications :

  • The bromine atom in the target compound enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets.
  • The ketone group in the target could facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.

Structural Analog 2: 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanone Derivatives ()

Feature Target Compound Analog 2 (e.g., Compound 6a)
Core Structure 4,5-Dihydroimidazole Fully aromatic 2,4,5-triphenylimidazole
Position 2 Substituent 4-Bromobenzylthio Aryl groups (e.g., p-methoxyphenyl)
Position 1 Substituent Thiophen-2-yl ethanone Ethanone linked to aryl groups
Key Functional Groups Thioether, bromine, ketone Methoxy, nitro, or alkylamino groups
Molecular Weight ~408 g/mol 459.54 g/mol (Compound 6a)

Physicochemical Properties :

  • Melting Points : Analog 2 derivatives exhibit melting points between 100–135°C, suggesting the target compound may have similar thermal stability.
  • Yields : Synthesis of Analog 2 derivatives achieves 25–40% yields, comparable to imidazole derivatives in and .

Structural Analog 3: Aryl (2-Aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl)methanone ()

Feature Target Compound Analog 3
Core Structure 4,5-Dihydroimidazole Fully aromatic imidazole
Position 2 Substituent 4-Bromobenzylthio Aryl groups (e.g., phenylsulfonyl)
Position 1 Substituent Thiophen-2-yl ethanone Methanone linked to trimethoxyphenyl
Key Functional Groups Thioether, ketone Sulfonyl, methoxy
Molecular Weight ~408 g/mol ~450–500 g/mol (estimated from )

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